Ivabradine-d3 Hydrochloride

描述

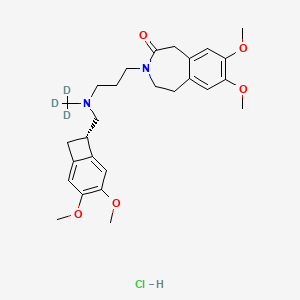

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-(trideuteriomethyl)amino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUKNZUABFFNQS-AFMQDYKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675983 | |

| Record name | 3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}[(~2~H_3_)methyl]amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217809-61-4 | |

| Record name | 3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}[(~2~H_3_)methyl]amino)propyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Methodologies Utilizing Ivabradine D3 Hydrochloride As an Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has emerged as the preferred technique for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and speed. researchgate.net The use of a stable isotope-labeled internal standard like Ivabradine-d3 Hydrochloride is critical in this methodology. caymanchem.combiomol.comglpbio.cn It closely mimics the chromatographic behavior and ionization efficiency of the analyte, Ivabradine (B130884), thereby compensating for variations during sample preparation and analysis. aptochem.comscioninstruments.com

Method Development and Optimization for Ivabradine and Metabolite Quantification

The development of a robust LC-MS/MS method involves the careful optimization of several parameters to achieve the desired sensitivity, selectivity, and throughput. For the simultaneous quantification of Ivabradine and its primary active metabolite, N-desmethylivabradine, various methods have been established. researchgate.netrsc.org

A key aspect of method development is the selection of an appropriate chromatographic column and mobile phase to achieve efficient separation of the analytes from endogenous matrix components. For instance, a Diamonsil C18 column with a mobile phase consisting of methanol (B129727) and 5 mM ammonium (B1175870) acetate (B1210297) buffer with 0.2% formic acid (80:20, v/v) has been successfully used. researchgate.net Another approach utilized an Acquity UPLC BEH C18 column with a gradient mobile phase. rsc.org The choice of the mobile phase, including its pH and organic modifier, is crucial for optimizing the retention and peak shape of both Ivabradine and its metabolites.

Mass spectrometric conditions are also meticulously optimized. The instrument is typically operated in the positive ion mode with multiple reaction monitoring (MRM) to enhance selectivity and sensitivity. researchgate.netrsc.org The specific precursor-to-product ion transitions for Ivabradine, its metabolites, and the internal standard are carefully selected to ensure specificity. For example, the MRM transition for Ivabradine has been reported as m/z 469.2 → 177.2, and for N-desmethyl ivabradine as m/z 455.2 → 262.2. rsc.org For Ivabradine-d6, a transition of m/z 644.37 → 130.41 has been used. nih.gov

Sample preparation is another critical step. Techniques such as liquid-liquid extraction (LLE) and protein precipitation (PPT) are commonly employed to extract the analytes from biological matrices. researchgate.netnih.gov A single liquid-liquid extraction has been shown to be effective for both plasma and urine samples. researchgate.net Protein precipitation with methanol or perchloric acid offers a simpler and faster alternative. researchgate.netnih.gov

Table 1: Exemplary LC-MS/MS Method Parameters for Ivabradine Quantification

| Parameter | Condition 1 | Condition 2 |

| Chromatographic Column | Diamonsil C18 (150 mm × 4.6 mm, 5 µm) researchgate.net | Waters, X-Bridge-C18 (150 × 4.6 mm, 3.5 µm) nih.gov |

| Mobile Phase | Methanol and 5 mM ammonium acetate buffer with 0.2% formic acid (80:20, v/v) researchgate.net | Acetonitrile-water with 0.1% orthophosphoric acid (30:70 v/v) nih.gov |

| Flow Rate | Not Specified | 1.0 mL/min nih.gov |

| Ionization Mode | Positive Ion Mode researchgate.net | Positive Electrospray Ionization nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net | Multiple Reaction Monitoring (MRM) nih.gov |

| Sample Preparation | Liquid-Liquid Extraction researchgate.net | Protein Precipitation nih.gov |

Validation of LC-MS/MS Methods for Biological Matrices (e.g., plasma, urine)

Method validation is a crucial process to ensure that the developed analytical method is reliable, reproducible, and fit for its intended purpose. Validation is performed according to guidelines from regulatory bodies like the Food and Drug Administration (FDA). researchgate.netnih.gov

A sensitive and specific LC-MS/MS assay for the simultaneous quantification of Ivabradine and N-desmethylivabradine has been validated in both human plasma and urine. researchgate.net Similarly, a method for quantifying Ivabradine and Metoprolol (B1676517) in rat plasma using their deuterated analogs as internal standards has also been fully validated. nih.gov The validation process assesses several key parameters to demonstrate the method's performance.

Assessment of Linearity, Precision, Accuracy, and Selectivity

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For Ivabradine and its metabolite, N-desmethylivabradine, excellent linearity (r ≥ 0.99) has been demonstrated over specific concentration ranges in both plasma and urine. researchgate.net In another study, a linear response for Ivabradine was observed from 0.49 ng/ml to 49.30 ng/ml. researchgate.net

Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements, while accuracy indicates the closeness of the mean test results to the true value. Intra- and inter-day precision and accuracy are evaluated at multiple concentration levels. For the quantification of Ivabradine and its metabolite, the intra- and inter-day precision and accuracy values were found to be within the acceptable limits of less than 15% relative standard deviation (RSD). researchgate.net A separate study reported intra- and inter-day precision for Ivabradine in the ranges of 1.23-14.17% and 5.26-8.96%, respectively. nih.gov

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is particularly important in complex biological matrices. The use of MRM in LC-MS/MS provides a high degree of selectivity. rsc.org By monitoring specific ion transitions, interference from other compounds is minimized. researchgate.net

Table 2: Validation Parameters for Ivabradine Quantification in Biological Matrices

| Parameter | Plasma | Urine | Rat Plasma (with Metoprolol) |

| Linearity Range (Ivabradine) | 0.1013–101.3 ng/mL researchgate.net | 10.13–6078 ng/mL researchgate.net | 0.1-1.5 ng/mL nih.gov |

| Linearity Range (N-desmethylivabradine) | 0.085–25.5 ng/mL researchgate.net | 8.5–850 ng/mL researchgate.net | 0.05–20 ng mL−1 rsc.org |

| Correlation Coefficient (r) | ≥0.99 researchgate.net | ≥0.99 researchgate.net | >0.997 researchgate.net |

| Intra-day Precision (%RSD) | <15% researchgate.net | <15% researchgate.net | 0.048 - 12.68% nih.gov |

| Inter-day Precision (%RSD) | <15% researchgate.net | <15% researchgate.net | 0.1 - 2.66% nih.gov |

| Accuracy | Within acceptable limits researchgate.net | Within acceptable limits researchgate.net | 99.71-100.3% nih.gov |

Mitigation of Matrix Effects and Ion Suppression/Enhancement

Matrix effects, which include ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis of biological samples. longdom.orgchromatographyonline.com These effects arise from co-eluting endogenous components of the matrix that interfere with the ionization of the analyte, leading to inaccurate quantification. longdom.org The use of a stable isotope-labeled internal standard, such as this compound, is the most effective way to compensate for these effects. clearsynth.comkcasbio.com

Because the deuterated internal standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. aptochem.com By calculating the ratio of the analyte response to the internal standard response, the variability introduced by matrix effects is normalized, leading to more accurate and precise results. scioninstruments.com

In one study, the matrix effect for Ivabradine and N-desmethylivabradine was evaluated, and the results were found to be within the range of 85–115%, indicating that the matrix had no significant impact on the ionization of the analytes when an appropriate internal standard was used. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound

While LC-MS/MS is the predominant technique for the analysis of non-volatile compounds like Ivabradine, some sources suggest that this compound can also be used as an internal standard for quantification by GC-MS. caymanchem.combiomol.comglpbio.cn However, the application of GC-MS for Ivabradine analysis is less common, likely due to the high molecular weight and potential thermal lability of the compound, which may necessitate derivatization to improve its volatility and thermal stability. Detailed research findings on specific GC-MS methodologies for Ivabradine utilizing this compound as an internal standard are not extensively documented in the readily available literature.

Role of this compound in Ensuring Analytical Robustness and Reproducibility

The use of this compound as an internal standard is fundamental to ensuring the robustness and reproducibility of analytical methods for Ivabradine quantification. aptochem.comclearsynth.com Analytical robustness refers to the method's capacity to remain unaffected by small, deliberate variations in method parameters, while reproducibility is the ability to obtain consistent results across different laboratories or on different occasions.

Evaluation of Isotope Peak Contributions and Deuterated Internal Standard Purity on Assay Performance

In the realm of quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for use as internal standards (IS). scispace.comkcasbio.com Their utility stems from having physicochemical properties nearly identical to the analyte, which allows them to effectively compensate for variability during sample preparation and analysis, including matrix effects. kcasbio.comoup.com However, to ensure the generation of reliable and accurate data, a rigorous evaluation of potential interferences arising from the isotopic nature and purity of the deuterated internal standard is imperative. Two critical factors that can significantly impact assay performance are the contribution of natural isotope peaks from the analyte to the internal standard's signal and the presence of unlabeled analyte as an impurity in the SIL internal standard. tandfonline.comwuxiapptec.com

Isotope Peak Contributions (Cross-Talk)

Mass spectrometers detect the mass-to-charge ratio (m/z) of ions. Molecules naturally contain a small percentage of heavier isotopes, primarily Carbon-13 (¹³C), which has a natural abundance of approximately 1.1%. Consequently, the mass spectrum of a compound like Ivabradine will show not only the main monoisotopic peak [M+H]⁺ but also smaller peaks at M+1, M+2, M+3, etc., corresponding to molecules containing one, two, or three ¹³C atoms, respectively.

When using a low-mass deuterated standard like Ivabradine-d3, there is a significant risk of "cross-talk" or interference. The isotopic peak of the unlabeled analyte at M+3 can have the same nominal mass as the monoisotopic peak of the Ivabradine-d3 internal standard. nih.gov A study specifically investigating the simultaneous determination of ivabradine and its metabolite highlighted the need to evaluate the effect of the ivabradine isotope peak [M+H+3]⁺ on the internal standard. nih.gov This is particularly problematic at high concentrations of the analyte (Ivabradine), where the intensity of its M+3 peak can become a significant fraction of the internal standard's signal, leading to an artificially inflated IS response. This, in turn, causes an underestimation of the calculated analyte concentration.

To mitigate this, the mass difference between the analyte and the SIL-IS should ideally be 4 to 5 Daltons (Da) or greater. wuxiapptec.com For Ivabradine, researchers have utilized Ivabradine-d6, which provides a larger mass shift and moves the IS signal further from the analyte's isotopic cluster, thus minimizing interference. sphinxsai.com

Interactive Table 1: Theoretical Isotopic Contribution of Ivabradine to Deuterated Internal Standard Signals This table illustrates the potential for signal overlap in mass spectrometry. The mass-to-charge ratio (m/z) for Ivabradine is based on reported values. sphinxsai.comresearchgate.net The contribution percentage is hypothetical and demonstrates how the analyte's natural isotopes can interfere with the internal standard, especially at high analyte concentrations.

| Compound | Monoisotopic Peak (m/z) | Isotope Peak of Interest | Potential Interference with IS |

| Ivabradine (Analyte) | 469.4 | [M+3]⁺ at ~472.4 | Ivabradine-d3 |

| Ivabradine-d3 (IS) | ~472.4 | - | - |

| Ivabradine-d6 (IS) | ~475.4 | - | Minimal to None |

Deuterated Internal Standard Purity

The chemical synthesis of a deuterated internal standard like this compound is complex, and it is nearly impossible to achieve 100% isotopic purity. chromatographyonline.comchromatographyonline.com Consequently, the internal standard reference material often contains trace amounts of the unlabeled analyte (Ivabradine) as an impurity. tandfonline.com The presence of this unlabeled impurity in the IS working solution means that a small amount of the analyte is added to every sample, including blanks and zero standards.

This becomes a major issue for assay accuracy, particularly at the Lower Limit of Quantification (LLOQ). tandfonline.comchromatographyonline.com The response from the unlabeled impurity contributes directly to the measured analyte signal, leading to a positive bias and artificially high concentration readings. Regulatory guidelines, such as the ICH M10 guideline on bioanalytical method validation, set strict acceptance criteria for this type of interference. wuxiapptec.com Typically, the response of the analyte in a blank sample (containing only the internal standard) must not be more than 20% of the response of the analyte at the LLOQ. tandfonline.comwuxiapptec.com

Several studies have documented the critical need to scrutinize the purity of internal standards before use. nih.gov In one case, an analysis of a deuterated ursodiol standard (ursodiol-d5) revealed the presence of over 7% of the unlabeled analyte, which compromised the linearity of the assay. nih.gov Similarly, an atovaquone-d4 (B1461952) standard was found to contain significant levels of other deuterated species (d5 to d8), impacting method validation. nih.gov Therefore, it is essential to verify the certificate of analysis and, if necessary, perform independent purity checks on the this compound standard to quantify the level of unlabeled Ivabradine. If the impurity level is too high, it may be necessary to decrease the concentration of the IS used in the assay or obtain a higher purity standard. nih.gov

Interactive Table 2: Research Findings on the Impact of Internal Standard Impurity on Assay Accuracy at LLOQ This table presents hypothetical data based on established regulatory principles to demonstrate how the presence of unlabeled analyte in an internal standard can affect accuracy. The acceptance criterion is that the interference should be ≤20% of the LLOQ response. tandfonline.comwuxiapptec.com

| IS Purity (% Deuterated) | % Unlabeled Analyte in IS | Response from IS Impurity (cps) | LLOQ Analyte Response (cps) | % Interference at LLOQ | Meets Acceptance Criteria? |

| 99.9% | 0.1% | 50 | 1,000 | 5.0% | Yes |

| 99.5% | 0.5% | 250 | 1,000 | 25.0% | No |

| 99.0% | 1.0% | 500 | 1,000 | 50.0% | No |

Pharmacokinetic and Metabolic Investigations Employing Ivabradine D3 Hydrochloride

Elucidation of Ivabradine (B130884) Metabolic Pathways through Deuterium (B1214612) Tracers

The deuterium label on Ivabradine-d3 Hydrochloride is retained in its metabolites, enabling researchers to differentiate them from endogenous compounds and other drug-related substances. This has been instrumental in confirming that the N-desmethylated metabolite is also a substrate for CYP3A4. drugbank.comeuropa.eu Further analysis can reveal other minor metabolic pathways, providing a comprehensive map of how the body breaks down ivabradine.

Quantification of Ivabradine and Its Active Metabolites in Pharmacokinetic Studies

Accurate measurement of a drug and its metabolites in biological samples like plasma and urine is essential for pharmacokinetic analysis. This compound is frequently used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for this purpose. caymanchem.comsphinxsai.com The co-injection of a known amount of the deuterated standard with the biological sample allows for precise quantification of the non-labeled ivabradine and its metabolites.

This technique corrects for any loss of the analyte during sample preparation and analysis, ensuring the accuracy and reproducibility of the results. nih.gov Validated LC-MS/MS methods have been established for the simultaneous determination of ivabradine and its N-desmethylated metabolite in human plasma and urine, with a high degree of sensitivity and specificity. nih.govresearchgate.net These methods are crucial for determining key pharmacokinetic parameters.

Table 1: LC-MS/MS Method Parameters for Ivabradine Quantification

| Parameter | Value |

| Internal Standard | Ivabradine-d6, N-Desmethyl Ivabradine-d6 |

| Lower Limit of Quantification (LLOQ) | 0.1 or 0.2 ng/mL |

| Linear Range | 0.1 or 0.2 to 20 ng/mL |

| Biological Matrix | Human Plasma |

Data derived from studies on the quantification of ivabradine and its metabolites. sphinxsai.comresearchgate.net

Characterization of Cytochrome P450 (CYP) Isoform Contributions to Ivabradine Metabolism (e.g., CYP3A4)

The primary enzyme responsible for the metabolism of ivabradine is CYP3A4. nih.govdrugbank.comjacc.org Studies utilizing specific inhibitors and inducers of this enzyme have confirmed its central role. When ivabradine is co-administered with potent CYP3A4 inhibitors, its plasma concentration increases significantly. nih.goveuropa.eu Conversely, co-administration with CYP3A4 inducers leads to a decrease in ivabradine exposure. europa.eu

While ivabradine itself has a low affinity for CYP3A4 and is unlikely to affect the metabolism of other drugs that are substrates for this enzyme, its own metabolism is highly dependent on CYP3A4 activity. drugbank.comeuropa.eu This makes the characterization of this interaction critical for predicting and managing potential drug-drug interactions.

Assessment of Metabolic Clearance and Elimination Kinetics

Pharmacokinetic studies, facilitated by the use of deuterated internal standards, have provided detailed information on the clearance and elimination of ivabradine. The total clearance of ivabradine is approximately 400 ml/min, with renal clearance accounting for about 70 ml/min. drugbank.comeuropa.eu The drug has a distribution half-life of about 2 hours and an effective elimination half-life of approximately 6 to 11 hours. nih.govnih.goveuropa.eu

Metabolites of ivabradine are excreted in both urine and feces in roughly equal proportions. drugbank.com A small percentage of the administered dose, around 4%, is excreted as unchanged drug in the urine. drugbank.com These kinetic parameters are vital for determining appropriate dosing regimens.

Table 2: Key Pharmacokinetic Parameters of Ivabradine

| Parameter | Value | Reference |

| Total Clearance | ~400 mL/min | drugbank.comeuropa.eu |

| Renal Clearance | ~70 mL/min | drugbank.comeuropa.eu |

| Distribution Half-life | ~2 hours | nih.govnih.gov |

| Effective Elimination Half-life | ~6-11 hours | nih.govnih.goveuropa.eu |

| Protein Binding | ~70% | drugbank.comnih.gov |

| Oral Bioavailability | ~40% | drugbank.com |

Studies on Drug-Drug Interactions Influencing Ivabradine Metabolism and Systemic Exposure

Given that ivabradine is primarily metabolized by CYP3A4, it is susceptible to interactions with other drugs that inhibit or induce this enzyme. nih.govjacc.org These interactions can have clinically significant effects on the plasma concentration of ivabradine and, consequently, its therapeutic and adverse effects. europa.eu

Potent inhibitors of CYP3A4, such as certain azole antifungals and macrolide antibiotics, can lead to a substantial increase in ivabradine levels, heightening the risk of bradycardia. nih.gov Therefore, their co-administration is generally contraindicated. nih.gov Moderate CYP3A4 inhibitors, including diltiazem (B1670644) and verapamil, can also increase ivabradine exposure and should be used with caution. nih.govrxlist.com Grapefruit juice is also a known inhibitor of CYP3A4 and can increase ivabradine plasma concentrations. nih.govdrugs.com

Conversely, CYP3A4 inducers like rifampicin (B610482) and St. John's Wort can decrease the plasma concentration of ivabradine, potentially reducing its efficacy. europa.eu These findings underscore the importance of considering a patient's complete medication profile when prescribing ivabradine.

Table 3: Examples of Drugs Interacting with Ivabradine via CYP3A4

| Class | Effect on Ivabradine Levels | Examples |

| Potent CYP3A4 Inhibitors | Increase | Itraconazole, Clarithromycin, Nelfinavir |

| Moderate CYP3A4 Inhibitors | Increase | Diltiazem, Verapamil, Fluconazole |

| CYP3A4 Inducers | Decrease | Rifampicin, Phenytoin, St. John's Wort |

This table provides examples and is not exhaustive. nih.goveuropa.eumedscape.com

Biological and Pharmacodynamic Research Applications of Ivabradine and Its Deuterated Forms

In Vitro Studies on Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channel Inhibition Kinetics

Ivabradine's primary mechanism of action is the selective inhibition of the If current, also known as the "funny" current, which is crucial for the spontaneous diastolic depolarization in the sinoatrial node. hippokratia.grjacc.org This current is conducted by HCN channels. frontiersin.org In vitro studies using patch-clamp techniques on isolated sinoatrial node cells from rabbits have demonstrated that ivabradine (B130884) effectively reduces the spontaneous beating rate. ahajournals.org

The inhibition of HCN channels by ivabradine is both dose-dependent and use-dependent. nih.govnih.gov This means the degree of blockade increases with higher concentrations of the drug and with more frequent channel openings. ahajournals.org Research on heterologously expressed human HCN4 channels, the predominant isoform in the sinoatrial node, revealed that ivabradine acts as an "open-channel" blocker. nih.gov This signifies that the drug binds to the channel when it is in its open conformation. ahajournals.orgnih.gov The block is enhanced by depolarization and relieved by hyperpolarization. nih.gov

Interestingly, the kinetics of inhibition differ between HCN isoforms. While ivabradine is an open-channel blocker for hHCN4, it acts as a "closed-channel" blocker for mHCN1 channels. nih.gov Studies have reported half-maximal inhibitory concentrations (IC50) for ivabradine in the low micromolar range for various HCN isoforms. For instance, the IC50 for mHCN1 is approximately 0.94 µM, and for hHCN4, it is around 2.0 µM. nih.gov Another study reported an IC50 of 2.9 µM for the If current. medchemexpress.commedchemexpress.com Furthermore, research has shown that ivabradine inhibits human Nav1.5 sodium channels and also exhibits a significant affinity for Kv11.1 (hERG) potassium channels, with IC50 values for hERG inhibition being comparable to those for HCN channels. cellphysiolbiochem.comahajournals.org

Table 1: In Vitro Inhibitory Concentrations (IC50) of Ivabradine on HCN Channels

| Channel Isoform | IC50 (µM) | Reference |

|---|---|---|

| mHCN1 | 0.94 | nih.gov |

| hHCN4 | 2.0 | nih.gov |

| If Current | 2.9 | medchemexpress.commedchemexpress.com |

| hERG | Similar to HCN channels | ahajournals.org |

Preclinical Models for Investigating Ivabradine's Mechanism of Action

A variety of preclinical animal models have been instrumental in understanding the multifaceted mechanism of action of ivabradine. These models have confirmed that ivabradine's selective inhibition of the If current in the sinoatrial node leads to a reduction in heart rate without significantly affecting other cardiovascular parameters like myocardial contractility or blood pressure. archivesofmedicalscience.comresearchgate.net

Rat models of myocardial infarction have been used to demonstrate that ivabradine can protect the heart's structure and function after an acute ischemic event. archivesofmedicalscience.com In these models, ivabradine treatment was associated with a lower incidence of ventricular tachycardia and ventricular fibrillation. archivesofmedicalscience.com Similarly, pig models of myocardial ischemia/reperfusion have shown that ivabradine can reduce infarct size. nih.gov

Dog models of age-related atrial fibrillation (AF) induced by rapid atrial pacing have also been employed to study the effects of ivabradine. nih.govjacc.org In these studies, ivabradine was found to decrease the inducibility and duration of AF. nih.gov This effect is thought to be due to the inhibition of the If current in the pulmonary veins, which can be a source of ectopic beats that trigger AF. nih.gov

Table 2: Key Findings from Preclinical Models of Ivabradine Action

| Animal Model | Condition | Key Findings | Reference |

|---|---|---|---|

| Rat | Myocardial Infarction | Reduced incidence of ventricular tachycardia and fibrillation. | archivesofmedicalscience.com |

| Pig | Myocardial Ischemia/Reperfusion | Reduced infarct size. | nih.gov |

| Dog | Age-Related Atrial Fibrillation | Decreased inducibility and duration of AF. | nih.govjacc.org |

Assessment of Cardiac Electrophysiological Effects in Animal Models

The cardiac electrophysiological effects of ivabradine have been extensively studied in various animal models, providing insights into its antiarrhythmic properties. In dog Purkinje fibers, ivabradine demonstrated a concentration- and frequency-dependent block of the maximum rate of depolarization (Vmax), which is characteristic of Class I antiarrhythmic action. researchgate.net It also shortened the action potential duration at 50% repolarization. researchgate.net

In a dog model of age-related AF, ivabradine significantly increased the effective refractory periods (ERPs) of the left pulmonary veins and the left atrium. nih.govjacc.org This prolongation of the refractory period can contribute to the suppression of arrhythmias. The study also noted a significant decrease in the duration and inducibility of AF in the ivabradine-treated group compared to the control group. jacc.org

Studies in rats with myocardial infarction have also shown favorable electrophysiological remodeling with ivabradine treatment. archivesofmedicalscience.com Compared to a control group, rats treated with ivabradine had a lower induction rate of ventricular tachycardia and ventricular fibrillation. archivesofmedicalscience.com These findings suggest that ivabradine's electrophysiological effects extend beyond the sinoatrial node and may contribute to its beneficial effects in various cardiac conditions.

Table 3: Electrophysiological Effects of Ivabradine in Animal Models

| Animal Model | Parameter | Effect of Ivabradine | Reference |

|---|---|---|---|

| Dog (Purkinje fibers) | Vmax | Concentration- and frequency-dependent block | researchgate.net |

| Dog (Purkinje fibers) | Action Potential Duration (APD50) | Shortened | researchgate.net |

| Dog (Age-related AF) | Effective Refractory Period (ERP) | Increased in left pulmonary veins and left atrium | nih.govjacc.org |

| Dog (Age-related AF) | Atrial Fibrillation (AF) | Decreased duration and inducibility | jacc.org |

| Rat (Myocardial Infarction) | Ventricular Tachycardia/Fibrillation | Lower induction rate | archivesofmedicalscience.com |

Contribution to Understanding Cardioprotective Mechanisms Beyond Heart Rate Reduction

While the primary therapeutic benefit of ivabradine is attributed to its heart rate-lowering effect, a growing body of evidence from preclinical studies suggests that it possesses cardioprotective properties that are independent of this mechanism. nih.govnih.gov

In pig and mouse models of myocardial ischemia/reperfusion, ivabradine has been shown to reduce infarct size even when the heart rate is kept constant through atrial pacing. nih.gov This indicates a direct protective effect on the myocardium. These benefits are thought to be linked to a reduction in the formation of reactive oxygen species from mitochondria. nih.gov

Further research has pointed to other heart rate-independent mechanisms. Ivabradine has been shown to improve mitochondrial respiration, enhance ATP production, and increase calcium retention capacity. frontiersin.org It has also been observed to exert a positive inotropic effect by enhancing the activity of sarcoplasmic/endoplasmic reticulum calcium ATPase 2a (SERCA2a). frontiersin.org In a porcine model of cardiogenic shock, ivabradine was found to prevent the degradation of the extracellular matrix. revespcardiol.org Additionally, in rats with myocardial infarction, ivabradine reduced the myocardial protein expression of the AT1 receptor and tissue angiotensin-converting enzyme. frontiersin.org These findings highlight the pleiotropic effects of ivabradine and suggest that its clinical benefits may be derived from a combination of heart rate reduction and direct cardioprotective actions. oup.com

Translational and Clinical Research Implications of Deuterated Ivabradine Research

Application in Therapeutic Drug Monitoring (TDM) Methodologies for Ivabradine (B130884)

Therapeutic drug monitoring (TDM) is essential for optimizing the clinical use of drugs with a narrow therapeutic window or significant inter-individual pharmacokinetic variability. Ivabradine-d3 hydrochloride serves as an ideal internal standard in the development and validation of analytical methods for quantifying ivabradine in biological matrices like human plasma. caymanchem.commedchemexpress.comnih.gov

The use of a deuterated internal standard is a cornerstone of high-quality bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). sphinxsai.com Because this compound has nearly identical physicochemical properties to the non-deuterated drug, it behaves similarly during sample preparation, extraction, and chromatographic separation. smolecule.com However, its slightly higher molecular weight allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification of the parent drug. smolecule.com This approach effectively minimizes errors arising from matrix effects and variations in sample processing, leading to more reliable measurements of patient drug levels. sphinxsai.com

A validated UPLC-MS/MS method for the simultaneous analysis of ivabradine and other cardiovascular drugs utilized d3-ivabradine as an internal standard. nih.gov The method demonstrated high linearity, accuracy, and precision, meeting the regulatory criteria of the European Medicines Agency (EMA). nih.gov The internal standard-normalized matrix factor was close to 1, indicating minimal matrix interference and underscoring the reliability of using a deuterated analog for accurate quantification in clinical samples. nih.gov

Table 1: UPLC-MS/MS Method Validation Parameters Using Ivabradine-d3 as an Internal Standard

| Parameter | Result |

| Linearity Range | 1 ng/mL to 500 ng/mL |

| Correlation Coefficient (r²) | >0.99 |

| Lower Limit of Quantification (LOQ) | 1 ng/mL |

| Accuracy | 80-120% |

| Precision (RSD) | <15% |

Data sourced from a study on a validated UPLC-MS/MS method for simultaneous ivabradine, reboxetine, and metoprolol (B1676517) analysis. nih.gov

Facilitating Bioequivalence and Comparative Pharmacokinetic Studies

Bioequivalence studies are fundamental in the development of generic drug formulations, ensuring that they perform in the same manner as the originator product. These studies rely on the precise measurement of pharmacokinetic parameters such as Cmax (maximum plasma concentration) and AUC (area under the concentration-time curve). The use of this compound as an internal standard in these studies is critical for generating the high-quality data needed for regulatory approval. hpra.ierjptonline.org

In a bioequivalence study comparing a test formulation of ivabradine 7.5mg tablets to a reference product, a validated LC-MS/MS method was employed for plasma level determination. rjptonline.org While this specific study did not explicitly state the use of a deuterated internal standard, the principles of accurate quantification are paramount. The use of a stable isotope-labeled internal standard like this compound is the gold standard for such studies to minimize analytical variability and ensure that any observed differences in pharmacokinetic profiles are due to formulation differences rather than analytical error. sphinxsai.com

Enhancing Understanding of Ivabradine's Variability in Systemic Exposure

Ivabradine exhibits significant inter-individual variability in its systemic exposure. fda.gov This variability can be attributed to factors such as genetic polymorphisms in metabolizing enzymes (primarily CYP3A4), food effects, and drug-drug interactions. hpra.ierjptonline.orgmedscape.com Accurate measurement of ivabradine concentrations in a diverse patient population is essential to understand and predict this variability.

By providing a robust internal standard, this compound enables more precise characterization of ivabradine's pharmacokinetics. caymanchem.com This allows researchers to more accurately assess the impact of intrinsic and extrinsic factors on drug exposure. For example, studies investigating the effect of food on ivabradine absorption, which can delay absorption and increase plasma exposure, benefit from highly accurate quantification methods to reliably determine these effects. rjptonline.org

Furthermore, understanding the exposure-response relationship is crucial for ivabradine, as its heart rate-lowering effect is concentration-dependent. fda.gov Population pharmacokinetic/pharmacodynamic (PK/PD) models, which are used to describe this relationship, rely on accurate concentration data. The use of this compound in the underlying analytical methods enhances the quality of the data fed into these models, leading to a more precise estimation of parameters like EC50 (the concentration at which half of the maximum effect is achieved). fda.gov

Support for Clinical Trial Design and Interpretation Through Accurate Quantification

The reliability of clinical trial results is fundamentally dependent on the accuracy of the data collected. In clinical trials involving ivabradine, from early-phase pharmacokinetic studies to large-scale efficacy and safety trials, the precise measurement of drug concentrations is critical. nih.govfda.gov this compound plays a supporting role by ensuring the bioanalytical methods used are accurate and reliable.

For instance, a clinical trial assessing the effects of ivabradine in combination with other drugs required a method to verify patient adherence. nih.gov A UPLC-MS/MS assay using d3-ivabradine as an internal standard was developed to measure plasma concentrations of all administered drugs simultaneously. nih.gov This not only confirmed that patients were taking the study medication but also provided valuable pharmacokinetic data to aid in the interpretation of the trial's findings. nih.gov The successful measurement of ivabradine concentrations in over 100 human plasma samples from this clinical trial, with quality control samples confirming the method's reliability, highlights the practical application and importance of using a deuterated internal standard. nih.gov

In pediatric clinical trials, where dosing is often based on age and body weight, accurate pharmacokinetic data is even more critical to ensure appropriate dose selection and to understand the exposure-response relationship in this specific population. fda.gov The use of this compound in the analytical methods supporting these trials helps to ensure the integrity of the pharmacokinetic data, which is essential for bridging efficacy from adult to pediatric populations. fda.gov

Future Research Directions and Challenges for Ivabradine D3 Hydrochloride

Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput

The quantification of therapeutic agents like ivabradine (B130884) relies heavily on techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), where Ivabradine-d3 Hydrochloride serves as an ideal internal standard. researchgate.netscispace.com Future research is focused on developing analytical platforms that push the boundaries of sensitivity and speed.

High-Throughput Screening (HTS): The demand for faster analysis in drug discovery and clinical research is driving the development of HTS-compatible mass spectrometry assays. nih.gov Future platforms may integrate automated sample preparation with ultra-fast liquid chromatography or novel ionization techniques to significantly increase the number of samples processed. This would be invaluable for large-scale pharmacokinetic studies or clinical trials where rapid quantification of ivabradine is essential. The development of these platforms requires robust internal standards like this compound to ensure data accuracy and reliability across thousands of samples. nih.gov

Enhanced Sensitivity: While current LC-MS/MS methods are highly sensitive, detecting ever-lower concentrations of drugs and their metabolites remains a key objective. brieflands.comnih.gov This is particularly relevant for studies involving microdosing, pediatric populations, or analyzing samples with limited volume. Research into more advanced mass spectrometers and novel sample extraction techniques aims to lower the limits of quantification (LOQ). researchgate.net For instance, new derivatization strategies or more sophisticated chromatography, like two-dimensional liquid chromatography, could improve the separation of ivabradine from interfering matrix components, thereby enhancing the signal-to-noise ratio. rsc.orgresearchgate.net The stability and co-elution characteristics of this compound are critical for validating these ultra-sensitive methods. researchgate.nettexilajournal.com

| Analytical Platform | Key Advantage | Relevance for Ivabradine-d3 HCl | Future Direction |

|---|---|---|---|

| Conventional LC-MS/MS | High selectivity and sensitivity; the "gold standard". nih.gov | Essential for accurate quantification of ivabradine. nih.gov | Optimization of mobile phases and columns for better peak resolution. rsc.org |

| High-Throughput MS (e.g., MALDI-TOF) | Extremely rapid analysis (samples per second). nih.gov | Enables large-scale screening studies by ensuring quantitative precision. | Integration with automated sample preparation for seamless workflows. |

| Supercritical Fluid Chromatography (SFC)-MS | Faster separations and reduced organic solvent use. | Must demonstrate comparable performance and matrix effect compensation. | Exploration for green analytical chemistry applications. |

| Hydrogen/Deuterium (B1214612) Exchange-MS (HDX-MS) | Provides information on protein conformation. acs.org | Not directly used for quantification but supports understanding of drug-target interaction. | Improving sensitivity to detect subtle conformational changes upon drug binding. acs.org |

Integration with Advanced Omics Technologies for Systems-Level Understanding

The future of pharmacology lies in a systems-level understanding of drug action, moving beyond a single target to a network of interactions. This is where "omics" technologies—metabolomics, proteomics, and transcriptomics—come into play. researchgate.net Accurate quantification, enabled by internal standards like this compound, is a prerequisite for meaningful integration with these advanced analytical fields.

Metabolomics: By studying the global metabolic profile following drug administration, researchers can identify biomarkers of efficacy or uncover off-target effects. scispace.comresearchgate.net Quantitative metabolomics requires precise measurement of endogenous small molecules, a process that relies heavily on stable isotope-labeled internal standards to correct for analytical variability. nih.govresearchgate.net The use of this compound ensures that the concentration of the parent drug is known accurately, allowing for robust correlation with changes in the metabolome.

Systems Biology: Integrating data from proteomics (protein expression), transcriptomics (gene expression), and metabolomics can provide a holistic view of a drug's impact. researchgate.netnih.gov For example, research has begun to explore the effects of ivabradine on protein expression related to cardiac inflammation and remodeling. nih.gov A systems biology approach could elucidate the complex downstream effects of inhibiting the If current. biorxiv.org In all such studies, the ability to precisely quantify ivabradine levels in tissues and plasma using its deuterated standard is fundamental to building accurate pharmacological models.

Exploration of this compound in Emerging Disease Models

While ivabradine is established for treating heart failure and stable angina, its unique mechanism of action has prompted research into new therapeutic areas. wikipedia.orgjacc.orgnih.gov The availability of a reliable quantitative method using this compound is a critical enabler for this exploratory preclinical and clinical research.

Emerging indications for ivabradine include:

Inappropriate Sinus Tachycardia (IST): Several smaller studies have reported the potential utility of ivabradine in managing IST. jacc.org

Neurological Disorders: Research has investigated ivabradine's effects on spontaneous absence seizures in animal models, suggesting a potential role for HCN channel blockers in neurology. biorxiv.org

Septic Shock: The effect of heart rate reduction with ivabradine has been studied in experimental models of septic shock. nih.gov

Postural Orthostatic Tachycardia Syndrome (POTS): Ivabradine has been used experimentally to treat POTS, including in patients with long COVID. wikipedia.org

For each of these potential new applications, pharmacokinetic and pharmacodynamic (PK/PD) studies are essential. These studies depend on validated bioanalytical methods to measure drug concentrations in relevant biological samples. This compound is a crucial tool in this context, allowing researchers to establish concentration-effect relationships and explore dosing regimens in these new disease models. caymanchem.com

Standardization and Regulatory Considerations for Deuterated Internal Standards in Pharmaceutical Analysis

The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, is the preferred approach in quantitative bioanalysis. scispace.comtexilajournal.comkcasbio.com However, their use is not without challenges, and the regulatory landscape continues to evolve.

Challenges with Deuterated Standards:

Isotopic Exchange: A primary concern is the potential for deuterium atoms to exchange with protons from the surrounding solution, particularly if the label is on an exchangeable site (like an -OH or -NH group). researchgate.netsigmaaldrich.com This can compromise the accuracy of the assay. The position of the deuterium atoms in this compound is crucial for its stability.

Chromatographic Shift: High levels of deuteration can sometimes cause the internal standard to elute slightly earlier or later than the non-labeled analyte, which may lead to differential matrix effects. scispace.comwuxiapptec.com

Purity: The SIL-IS must be of high isotopic purity, with minimal presence of the unlabeled analyte, to prevent interference and ensure accurate quantification. lgcstandards.com

Regulatory Expectations: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have guidelines for bioanalytical method validation. While the FDA does not explicitly mandate SIL-IS, it expects methods to be robust and reliable, and has cited laboratories for inadequate tracking of internal standard responses. kcasbio.com The EMA has noted that over 90% of LC-MS/MS assay validations submitted to them incorporate SIL-IS. kcasbio.com Future challenges will involve harmonizing international guidelines and establishing clear standards for the synthesis, characterization, and implementation of deuterated standards to ensure data integrity across all studies. texilajournal.com

| Consideration | Description | Challenge for Deuterated Standards | Best Practice |

|---|---|---|---|

| Matrix Effect | Suppression or enhancement of ionization by co-eluting compounds from the biological matrix. kcasbio.comwuxiapptec.com | Inadequate co-elution with the analyte can lead to poor correction for matrix effects. scispace.com | Use a stable isotope-labeled internal standard that co-elutes perfectly with the analyte. kcasbio.com |

| Isotopic Stability | The stability of the deuterium label on the molecule. | Labels on exchangeable positions can be lost, compromising quantification. researchgate.netsigmaaldrich.com | Synthesize the standard with deuterium on stable, non-exchangeable carbon positions. sigmaaldrich.com |

| Cross-Talk | Interference between the mass signals of the analyte and the internal standard. | Insufficient mass difference can lead to signal overlap. wuxiapptec.com | Use an internal standard with a mass difference of at least 4-5 Da from the analyte. wuxiapptec.com |

| Regulatory Acceptance | Adherence to guidelines from bodies like the FDA and EMA. | Lack of harmonized international standards can create ambiguity. kcasbio.com | Thorough validation according to accepted guidelines, demonstrating robustness and reliability. brieflands.comtexilajournal.com |

常见问题

Q. What is the molecular mechanism of Ivabradine-d3 Hydrochloride in reducing heart rate, and how does it differ from β-blockers?

this compound selectively inhibits hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in sinoatrial node (SAN) cells, specifically targeting the If current responsible for diastolic depolarization. This reduces the slope of the action potential’s depolarization phase, slowing heart rate without affecting myocardial contractility . Unlike β-blockers (e.g., metoprolol), which non-selectively inhibit β-adrenergic receptors and may cause negative inotropic effects, Ivabradine-d3 preserves cardiac output and is preferred for patients intolerant to β-blockers .

Q. What experimental models are commonly used to evaluate the cardioprotective effects of this compound?

Rodent models (e.g., ischemic-reperfusion injury in rats) are widely employed to study cardioprotection. Key endpoints include reductions in pro-inflammatory cytokines (e.g., TNF-α, IL-6), enhanced autophagy, and inhibition of the PI3K/AKT/mTOR/p70S6K pathway. Echocardiography and histopathology are used to assess functional and structural improvements .

Q. How is this compound synthesized and purified for research use?

Synthesis involves:

- Step 1: Preparation of the intermediate 3-(3-{[((7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl]methylamino}propyl)-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one.

- Step 2: Methylation and cyclization to form the deuterated compound. Purification uses crystallization (e.g., ethanol/water mixtures) and chromatography (HPLC with C18 columns) to achieve >98% purity .

Advanced Research Questions

Q. How can researchers design experiments to assess isoform-specific effects of this compound on HCN channels?

- Methodology: Use patch-clamp electrophysiology on heterologously expressed HCN isoforms (HCN1-4) in HEK293 cells. Compare inhibition kinetics (IC50) and voltage-dependent activation curves.

- Controls: Include wild-type and deuterium-free Ivabradine to evaluate isotopic effects.

- Data Analysis: Apply Hill equations to quantify cooperativity and use ANOVA to compare isoform sensitivity .

Q. What strategies resolve contradictions in reported metabolic pathways of this compound?

Discrepancies in CYP3A4-mediated oxidation vs. alternative pathways (e.g., flavin-containing monooxygenases) can be addressed by:

- In vitro assays: Incubate with human liver microsomes ± CYP3A4 inhibitors (e.g., ketoconazole).

- Isotopic tracing: Use LC-MS/MS to track deuterium retention in metabolites (e.g., N-desmethyl derivative).

- Cross-study validation: Compare results across species (rat vs. human hepatocytes) to identify interspecies variability .

Q. What advanced techniques validate subcellular localization of this compound in SAN cells?

- Confocal microscopy: Tag Ivabradine-d3 with fluorescent probes (e.g., BODIPY) and colocalize with HCN4-GFP fusion proteins.

- Subcellular fractionation: Isolate SAN cell membranes via differential centrifugation and quantify drug concentration using UPLC-MS.

- Electron microscopy: Use gold-labeled antibodies targeting the deuterated moiety for nanoscale localization .

Methodological Considerations

Q. How should researchers account for deuterium isotope effects in pharmacokinetic studies of this compound?

- Kinetic isotope effects (KIEs): Compare metabolic stability (t1/2) of Ivabradine-d3 vs. non-deuterated Ivabradine in CYP3A4-expressing systems.

- Tracer studies: Administer deuterated and non-deuterated forms concurrently in vivo to assess clearance differences via stable isotope dilution analysis .

Q. What analytical methods are optimal for quantifying this compound and its impurities in complex matrices?

- LC-HRMS: Enables simultaneous quantification of Ivabradine-d3, its metabolites (e.g., O-desmethyl), and impurities (e.g., dehydro Ivabradine) with ppm-level mass accuracy.

- Validation parameters: Include linearity (1–100 ng/mL), LOQ (0.5 ng/mL), and precision (%RSD <15%) per ICH guidelines .

Data Interpretation and Conflict Analysis

Q. How to reconcile conflicting reports on Ivabradine-d3’s anti-inflammatory effects in heart failure models?

- Meta-analysis: Pool data from studies using standardized endpoints (e.g., plasma IL-6 levels).

- Dose-response reevaluation: Test low (0.3 mg/kg) vs. high (3 mg/kg) doses in a uniform model (e.g., transverse aortic constriction in mice).

- Mechanistic studies: Knock out autophagy-related genes (Atg5/7) to isolate Ivabradine-d3’s dependency on autophagy for anti-inflammatory action .

Q. What statistical approaches are recommended for analyzing dose-dependent cardioprotection in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。